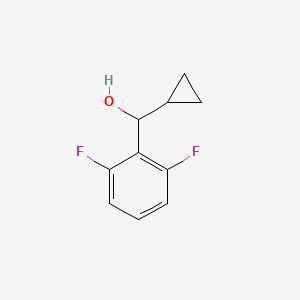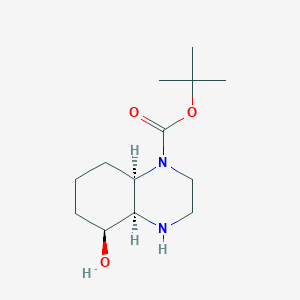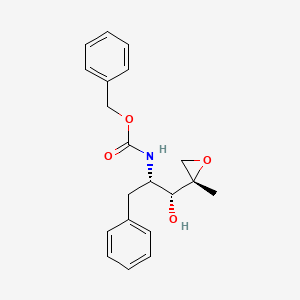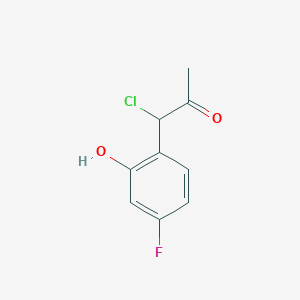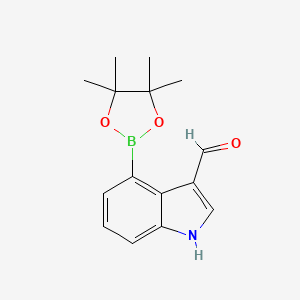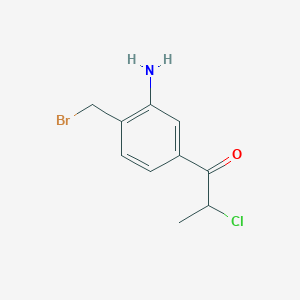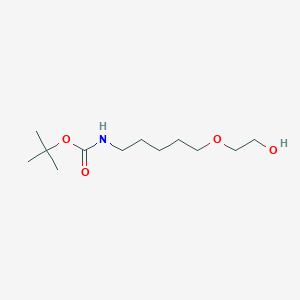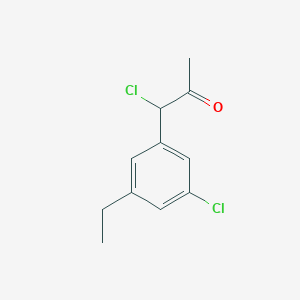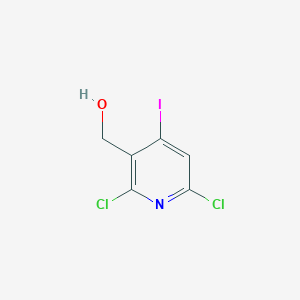
(2,6-Dichloro-4-iodopyridin-3-YL)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,6-Dichloro-4-iodopyridin-3-YL)methanol is a chemical compound with the molecular formula C6H4Cl2INO. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of two chlorine atoms, one iodine atom, and a methanol group attached to the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dichloro-4-iodopyridin-3-YL)methanol typically involves the halogenation of pyridine derivatives. One common method is the iodination of 2,6-dichloropyridine using iodine and a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the pyridine ring. The resulting intermediate is then subjected to a reduction reaction to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
(2,6-Dichloro-4-iodopyridin-3-YL)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the halogen atoms, resulting in a simpler pyridine derivative.
Substitution: The chlorine and iodine atoms can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2,6-dichloro-4-iodopyridine-3-carboxylic acid.
Reduction: Formation of 2,6-dichloropyridin-3-ylmethanol.
Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(2,6-Dichloro-4-iodopyridin-3-YL)methanol is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2,6-Dichloro-4-iodopyridin-3-YL)methanol involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The presence of halogen atoms enhances its binding affinity to the target proteins, making it a potent inhibitor.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichloro-4-iodopyridine: Lacks the methanol group but shares similar halogenation patterns.
2,6-Dichloropyridin-3-ylmethanol: Lacks the iodine atom but has a similar structure.
4-Iodo-2,6-dimethylpyridine: Contains methyl groups instead of chlorine atoms.
Uniqueness
(2,6-Dichloro-4-iodopyridin-3-YL)methanol is unique due to the combination of chlorine, iodine, and methanol groups on the pyridine ring. This unique structure imparts specific chemical properties that make it valuable for various research applications.
Propiedades
Fórmula molecular |
C6H4Cl2INO |
|---|---|
Peso molecular |
303.91 g/mol |
Nombre IUPAC |
(2,6-dichloro-4-iodopyridin-3-yl)methanol |
InChI |
InChI=1S/C6H4Cl2INO/c7-5-1-4(9)3(2-11)6(8)10-5/h1,11H,2H2 |
Clave InChI |
WARXEYTZQBFFSZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(N=C1Cl)Cl)CO)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(1-(Piperazin-1-YL)ethyl)benzo[D]thiazole 2hcl](/img/structure/B14047075.png)
